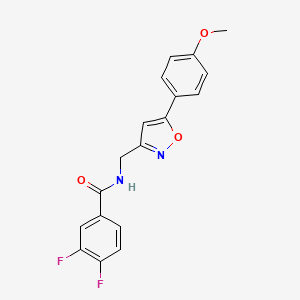

![molecular formula C11H17N3O B2400616 3-amino-N-[2-(dimethylamino)ethyl]benzamide CAS No. 466694-59-7](/img/structure/B2400616.png)

3-amino-N-[2-(dimethylamino)ethyl]benzamide

Descripción general

Descripción

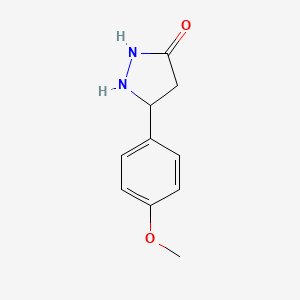

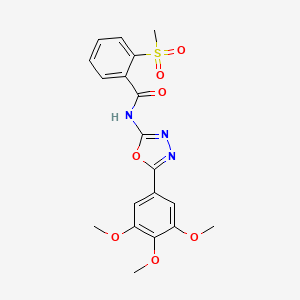

3-amino-N-[2-(dimethylamino)ethyl]benzamide, also known as 3-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide, is a chemical compound with the empirical formula C12H19N3O . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 3-amino-N-[2-(dimethylamino)ethyl]benzamide can be represented by the SMILES stringCN(CCNC(C1=CC=CC(CN)=C1)=O)C . This indicates that the molecule contains a benzamide group, with an aminomethyl group and a dimethylaminoethyl group attached. Physical And Chemical Properties Analysis

The molecular weight of 3-amino-N-[2-(dimethylamino)ethyl]benzamide is 221.30 . It is a solid substance .Aplicaciones Científicas De Investigación

pH and Temperature-Responsive Materials

The compound is a key component in the synthesis of pH and temperature-responsive materials . These materials can adjust their physical solubility and chemical interaction based on external stimuli like temperature and pH . This makes them particularly useful in a variety of applications, including biomedical , drug delivery/release , carriers , and wastewater treatment .

Efficient Cr (VI) Adsorption

The compound has been used in the creation of materials for highly efficient Cr (VI) adsorption . This is particularly important in the field of environmental science, where the removal of heavy metals from natural environments is a significant challenge .

Stimuli-Responsive Polymersomes

Polymersomes are nanometer-sized spheroidal aggregates that can respond to external stimuli . The compound has been used in the synthesis of polymersomes that are responsive to changes in pH and temperature . These polymersomes have potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .

4. Atom Transfer Radical Polymerization (ATRP) Ligand The compound is used as an ATRP ligand for the creation of telechelic polymers . These polymers have potential applications in a variety of fields, including the creation of complex polymer architectures and materials with unique properties .

5. Formation of Complexes with Group 1 Metals The compound forms complexes with group 1 metals, which are used in alkali-metal-mediated synthetic applications . This is particularly important in the field of synthetic chemistry, where such complexes can be used to facilitate a variety of reactions .

Development of Multi-Stimuli-Responsive Materials

The compound has been used in the development of multi-stimuli-responsive materials . These materials can transition from a soluble state to an insoluble one in response to changes in conditions such as temperature and pH . This makes them particularly useful in a variety of applications, including the removal of heavy metals from natural environments and drug delivery .

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 3-amino-N-[2-(dimethylamino)ethyl]benzamide is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The recommended precautionary statements are P301 (If swallowed:), P312 (Call a poison center/doctor if you feel unwell), and P330 (Rinse mouth) .

Propiedades

IUPAC Name |

3-amino-N-[2-(dimethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-14(2)7-6-13-11(15)9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOIEFHUAJBDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-[2-(dimethylamino)ethyl]benzamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2400534.png)

![1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B2400535.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2400536.png)

![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2400537.png)

![4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B2400546.png)